molecular formula C17H20N6O3S2 B2559947 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide CAS No. 394238-50-7

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide

Cat. No.: B2559947
CAS No.: 394238-50-7
M. Wt: 420.51
InChI Key: XDLZEQGQUVEARK-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide is a novel, potent, and cell-permeable ATP-competitive inhibitor targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs). Its primary research value lies in its ability to modulate pre-mRNA splicing and cell cycle progression by inhibiting these key kinase families. This compound was identified as a lead structure from a phenotypic screen for inhibitors of serine/arginine-rich protein phosphorylation , demonstrating significant potency against DYRK1A and CLK1. The mechanism of action involves binding to the kinase ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates, including splicing factors like serine/arginine-rich (SR) proteins. This action makes it a powerful chemical probe for investigating the intricate mechanisms of alternative splicing, which is dysregulated in numerous diseases, including cancer, neurodegenerative disorders such as Alzheimer's disease, and viral infections . Researchers utilize this inhibitor to explore the functional consequences of DYRK/CLK inhibition in cellular models, studying its effects on transcriptome diversity, cell differentiation, and proliferation. Its application is particularly valuable in the field of chemical biology and drug discovery for validating DYRK1A and CLKs as therapeutic targets for various pathological conditions.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S2/c1-5-13(27-17-22-18-9-23(17)2)14(24)19-16-21-20-15(28-16)11-8-10(25-3)6-7-12(11)26-4/h6-9,13H,5H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLZEQGQUVEARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide is a novel compound synthesized from the fusion of thiadiazole and triazole moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl derivatives with thiadiazole and triazole precursors. The synthetic route can be outlined as follows:

  • Formation of Thiadiazole : The initial step involves the cyclization of appropriate hydrazonoyl halides with thioketones to form the thiadiazole ring structure.
  • Triazole Integration : The subsequent reaction introduces the triazole moiety through nucleophilic substitution.
  • Final Amide Formation : The final product is obtained by acylation with butanamide derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.

Microorganism Activity Reference
E. coliInhibition observed
P. aeruginosaBiofilm formation inhibition
Candida albicansAntifungal activity

The compound demonstrated minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.

Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
MCF7 (breast cancer)6.5
HT29 (colon cancer)8.0
HepG2 (liver cancer)7.0

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Reactive Oxygen Species (ROS) Generation : The anticancer effects may also be linked to increased ROS production leading to oxidative stress in cancer cells.
  • Apoptotic Pathways Activation : Evidence indicates that the compound activates caspase pathways leading to programmed cell death in malignant cells.

Case Studies

Several studies have evaluated the biological effects of similar compounds:

  • Bacterial Resistance Study : A study demonstrated that a related thiadiazole derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Efficacy : In vitro studies on MCF7 cells showed that compounds with similar structural motifs led to significant reductions in cell viability at low concentrations .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₅O₂S₂
  • Molecular Weight : 397.54 g/mol

Structural Features

The compound contains:

  • A thiadiazole ring which is known for its biological activity.
  • A dimethoxyphenyl group that enhances lipophilicity and biological interactions.
  • A triazole moiety that is often associated with antifungal and antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The mechanism of action involves the inhibition of nucleic acid synthesis in bacteria, which is critical for their replication and survival.

Case Study: In Vitro Testing

A study evaluated the antimicrobial efficacy of similar thiadiazole derivatives against various bacterial strains, demonstrating significant inhibition of growth at concentrations below 50 µM. The results indicated that compounds with structural similarities to N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has shown potential in cancer treatment by inhibiting cell proliferation through disruption of DNA synthesis pathways.

Case Study: Anticancer Activity Evaluation

In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) revealed that derivatives of similar structure significantly inhibited cell growth. Molecular docking studies suggested that these compounds bind effectively to targets involved in cell cycle regulation .

Pharmacological Mechanisms

The pharmacological mechanisms attributed to this compound include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism.
  • Interaction with Cellular Targets : The unique structure allows interaction with proteins involved in metabolic pathways.
Activity Type Target Organism/Cell Line Concentration (µM) Effect
AntimicrobialGram-positive bacteria<50Significant growth inhibition
AntimicrobialGram-negative bacteria<50Significant growth inhibition
AnticancerMCF7 (breast cancer)<50Significant cell growth inhibition

Chemical Reactions Analysis

Formation of the Thiadiazole Core

The thiadiazole ring is typically synthesized via cyclocondensation reactions . For example, thiosemicarbazides react with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to form the heterocycle. The 2,5-dimethoxyphenyl substituent is likely introduced during this step or via subsequent substitution reactions.

Coupling and Amide Formation

The thio linkage between the triazole and butanamide is established through nucleophilic substitution (e.g., using a thiolate to displace a halide) . The butanamide group is formed via amide coupling , typically using reagents like EDC or HATU to activate the carboxylic acid prior to reaction with an amine.

Hydrolysis of the Amide Group

Under acidic or basic conditions, the amide bond can hydrolyze to form a carboxylic acid:

RCONHR’+H2ORCOOH+NH2R’\text{RCONHR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{NH}_2\text{R'}

This reaction is critical for modifying the compound’s properties or synthesizing derivatives.

Oxidation of the Thioether Group

The sulfur atom in the thioether linkage is susceptible to oxidation , yielding sulfonic acid derivatives:

RSR’Oxidizing AgentRSO3R’\text{RSR'} \xrightarrow{\text{Oxidizing Agent}} \text{RSO}_3\text{R'}

Conditions such as hydrogen peroxide or peracetic acid are often employed .

Substitution Reactions

The triazole and thiadiazole rings may undergo substitution (e.g., alkylation or acylation) to introduce new functional groups. For example, halogenated triazoles can react with nucleophiles like amines or thiols .

Spectroscopic Analysis

Technique Application Key Observations
NMR Confirming aromatic protons, amide groups, and thiadiazole/triazole signalsThiadiazole protons: ~δ 7.5–8.5 ppm; Triazole NH: broad signals ~δ 9–10 ppm
IR Detecting functional groupsAmide: ~1650 cm⁻¹ (C=O); Thioether: ~2500 cm⁻¹ (S-H stretch)
MS Molecular weight confirmationMolecular ion peak at m/z ~297 (thiadiazole core)

Chromatographic Methods

  • TLC : Used to monitor reaction progress and purity.

  • HPLC/UHPLC : Employed for high-resolution separation and quantification .

Structural Characterization

The compound’s structure is confirmed via single-crystal X-ray diffraction , which provides atomic-level details . Key features include:

  • Thiadiazole ring : Planar structure with alternating single/double bonds.

  • Triazole ring : Partially planar with aromatic stabilization.

  • Thioether linkage : Facilitates conjugation between the two heterocycles.

Thiadiazole Ring Formation

The reaction pathway likely involves tautomeric equilibria during cyclocondensation, with intermediates stabilized by hydrogen bonding.

Triazole Ring Stability

The 4-methyl-4H-1,2,4-triazol-3-yl group exhibits aromatic stability , reducing reactivity toward electrophilic substitution .

Optimization Strategies

  • Temperature control : Critical for avoiding side reactions (e.g., hydrolysis of intermediates).

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazole-Based Acetamide Derivatives ()

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the 1,3,4-thiadiazole-acetamide backbone but differ in substituents:

  • Substituent Effects :
    • 5h (benzylthio group) has a melting point of 133–135°C and 88% yield.
    • 5j (4-chlorobenzylthio group) shows a higher melting point (138–140°C), likely due to enhanced intermolecular interactions from the electron-withdrawing Cl group .
  • Comparison to Target Compound: The target compound replaces the phenoxyacetamide group with a butanamide chain and introduces a triazole-thioether. These modifications may improve lipophilicity and metabolic stability.
Table 1: Physical Properties of Selected Thiadiazole Derivatives
Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C)
5h Benzylthio, 2-isopropyl-5-methyl 88 133–135
5j 4-Chlorobenzylthio, same as 5h 82 138–140
Target Compound 2,5-Dimethoxyphenyl, triazole-thio N/A N/A

Thiadiazole-Isoxazole and Pyridine Hybrids ()

Compounds like N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) incorporate fused heterocycles:

  • Structural Features :
    • 8a : Pyridine-thiadiazole hybrid with acetyl and methyl groups (melting point: 290°C, IR νC=O at 1679 cm⁻¹).
    • 8b : Ethyl ester substituent (melting point: 200°C, IR νC=O at 1715 cm⁻¹) .
  • Comparison to Target Compound: The target compound lacks fused rings but retains the thiadiazole-triazole framework.

1,2,4-Triazole Derivatives with Sulfonyl Groups ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] exhibit tautomerism between thione and thiol forms:

  • Key Observations :
    • IR spectra confirm the thione tautomer (νC=S at 1247–1255 cm⁻¹; absence of νS-H).
    • Fluorine substituents enhance metabolic stability and electron-withdrawing effects .
  • Comparison to Target Compound :
    The target’s 4-methyl-4H-1,2,4-triazole-thio group avoids tautomerism, simplifying synthetic reproducibility. The dimethoxyphenyl group may offer π-π stacking advantages over sulfonyl groups.

Antimicrobial-Targeting Triazole-Thioethers (–5)

ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) targets Mtb enzymes (e.g., DprE1, KasA):

  • Structural Similarities :
    • Both ZVT and the target compound have 4-methyl-4H-1,2,4-triazole-thioether motifs.
    • ZVT’s chlorobenzamide vs. the target’s butanamide may influence solubility and target affinity .

Q & A

Q. What are the key synthetic strategies for preparing N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide?

The synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and haloalkanes or chloroacetate derivatives. For example, 1,3,4-thiadiazole-thiol intermediates react with sodium monochloroacetate in aqueous medium under reflux, followed by acidification to yield the target compound. Optimization of solvent (e.g., acetone, DMF) and temperature (reflux at ~80–90°C) is critical to minimize byproducts .

Q. How is the structural identity of this compound confirmed experimentally?

Spectral techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR are used to confirm functional groups (e.g., thioether, amide). Chromatographic methods like HPLC or TLC assess purity. For example, intramolecular hydrogen bonding patterns in the thiadiazole-triazole scaffold can be identified via NMR coupling constants .

Q. What in silico methods are employed to predict biological activity?

Molecular docking (e.g., AutoDock Vina) is used to study interactions with targets like cyclooxygenase (COX) or microbial enzymes. Docking parameters include grid sizes covering active sites (e.g., 20 ų) and Lamarckian genetic algorithms for conformational sampling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the thiadiazole-triazole core?

Variables include solvent polarity (DMF enhances nucleophilicity), stoichiometry (1:1 molar ratio of thiol to haloalkane), and catalyst use (anhydrous K2_2CO3_3). Kinetic studies via HPLC monitoring can identify side reactions, such as thioether oxidation, which require inert atmospheres .

Q. What analytical challenges arise in resolving tautomeric equilibria of the triazole-thione moiety?

The thione-thiol tautomerism in 1,2,4-triazole derivatives complicates spectral interpretation. Low-temperature NMR (e.g., −40°C in DMSO-d6_6) or X-ray crystallography can stabilize dominant tautomers. DFT calculations (e.g., Gaussian09) predict tautomeric stability using Gibbs free energy comparisons .

Q. How do electronic effects of substituents (e.g., 2,5-dimethoxyphenyl) influence reactivity in cross-coupling reactions?

Electron-donating groups (e.g., methoxy) enhance electrophilic aromatic substitution but may sterically hinder nucleophilic attack on the thiadiazole ring. Hammett σ constants or frontier molecular orbital (FMO) analysis via DFT can quantify these effects .

Q. What strategies mitigate poor aqueous solubility during in vitro bioassays?

Co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (using Pluronic F-127) improve solubility. LogP values (calculated via ChemDraw) guide solvent selection. For cellular assays, serum-containing media reduce compound aggregation .

Q. How are unexpected byproducts characterized during synthesis?

LC-MS or HRMS identifies byproducts (e.g., disulfides from thiol oxidation). Isolation via flash chromatography and 2D NMR (COSY, HSQC) assigns structures. Mechanistic studies (e.g., radical traps) confirm reaction pathways .

Methodological Challenges

Q. How to resolve contradictions between computational docking predictions and experimental IC50_{50}50​ values?

Discrepancies may arise from ligand flexibility or solvent effects. Re-docking with explicit water molecules (MD simulations) or free-energy perturbation (FEP) calculations improves accuracy. Experimental validation via SPR (surface plasmon resonance) measures binding kinetics .

Q. What techniques validate the stability of the thioether linkage under physiological conditions?

Accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring detect hydrolysis. Thiyl radical formation is assessed via ESR spectroscopy. Protective strategies (e.g., PEGylation) enhance in vivo stability .

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